4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine
Description
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a diamine group and a pyrrolidine moiety
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C13H21N3/c1-16-10-2-3-13(16)8-9-15-12-6-4-11(14)5-7-12/h4-7,13,15H,2-3,8-10,14H2,1H3 |
InChI Key |
QILIVLSPLORNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCNC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine typically involves the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized by reacting gamma-butyrolactone with methylamine.
Attachment to Benzene Ring: The pyrrolidine moiety is then attached to the benzene ring through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to drive the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated benzene derivatives, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amine derivatives .
Scientific Research Applications
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A related compound with a similar pyrrolidine moiety, used as a solvent in various industrial applications.
1,4-Phenylenediamine: Another compound with a benzene ring substituted with diamine groups, used in the production of dyes and polymers.
Uniqueness
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine is unique due to its specific combination of a pyrrolidine moiety and a benzene ring with diamine substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
